9,9-Bis(4-amino-3-chlorophenyl)fluorene
Overview
Description
Synthesis Analysis
The synthesis of related fluorene derivatives typically involves a multi-step chemical process. For instance, novel polyimides have been synthesized using a diamine derived from fluorene through nucleophilic substitution reactions, followed by catalytic reduction. This process illustrates the complex synthetic routes necessary to produce fluorene derivatives with specific functional groups that impart desired properties to the resulting polymers (Yang et al., 2004).
Molecular Structure Analysis
The molecular structure of fluorene derivatives, including 9,9-Bis(4-amino-3-chlorophenyl)fluorene, is characterized by a spiro skeleton that imparts high thermal and chemical stability. The presence of functional groups such as amino and chloro substituents plays a crucial role in determining the solubility, optical properties, and reactivity of these compounds. The molecular structure fundamentally influences the material's properties and applications, highlighting the importance of precise synthetic strategies.
Chemical Reactions and Properties
Fluorene derivatives undergo various chemical reactions that enable the synthesis of a wide range of polymeric materials. Thesereactions often involve polycondensation with aromatic tetracarboxylic dianhydrides to produce polyimides with high organosolubility, optical transparency, and excellent film-forming capabilities. Such materials demonstrate low moisture absorption and dielectric constants, making them suitable for electronic applications. The chemical reactivity of fluorene derivatives, including their ability to form strong covalent bonds with other monomers, underpins the synthesis of polymers with tailored properties (Zhang Shu-jiang et al., 2011).
Scientific Research Applications
Application in Polymer Science
- Specific Scientific Field: Polymer Science
- Summary of the Application: “9,9-Bis(4-amino-3-chlorophenyl)fluorene” is used as a monomer in the synthesis of organosoluble and light-colored fluorinated polyimides . These polymers are known for their excellent thermal stabilities and balanced mechanical and electric properties .
- Methods of Application or Experimental Procedures: The monomer is prepared via the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 9,9-bis (4-hydroxyphenyl)fluorene in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C . The resulting diamine is then polycondensed with various commercially-available aromatic dianhydrides to produce a series of fluorinated polyimides .
- Results or Outcomes: The resulting polymers have inherent viscosities ranging from 0.84 to 1.03 dL/g and are soluble in a variety of organic solvents . They have tensile strengths of 85–105 MPa, elongations to break of 7–9%, and initial moduli of 2.13–2.42 GPa . The glass transition temperature of these polymers is in the range of 277–331 °C, their 10% weight loss temperatures are in the range of 539–594 °C in nitrogen and above 544 °C in air, and their char yields at 800 °C in nitrogen range between 55–65 wt% .
Application in Bifunctional Ionic Liquids Synthesis
- Specific Scientific Field: Chemical Synthesis
- Summary of the Application: “9,9-Bis(4-amino-3-chlorophenyl)fluorene” is used in the synthesis of bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) .
- Methods of Application or Experimental Procedures: The catalytic properties of BFILs in the condensation reaction of 9-fluorenone and phenol were studied. BFIL catalyst 6c can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis(4-hydroxyphenyl) fluorene (95.2%) .
- Results or Outcomes: The BFILs were synthesized and characterized by NMR and MS. The acidity of these BFILs was measured by the Hammett acidity (H0) and the effective sulfhydryl molar content of BFILs was determined by Ellman’s method .
Application in Electronics
- Specific Scientific Field: Electronics
- Summary of the Application: “9,9-Bis(4-amino-3-chlorophenyl)fluorene” is used as a hardener in electronic applications .
- Methods of Application or Experimental Procedures: It is used in the production of printed circuits, capacitors, and circuit boards .
- Results or Outcomes: CAF-hardened epoxy layers show a much lower water adsorption tendency, compared to conventional polyamine-hardeners .
Application in Gas Separation
- Specific Scientific Field: Material Science
- Summary of the Application: “9,9-Bis(4-amino-3-chlorophenyl)fluorene” is used in the synthesis of thermal rearrangement (TR) copolymer membranes for gas separation .
- Methods of Application or Experimental Procedures: The copolymer membranes were prepared by the copolymerization of 9,9-bis (3-amino-4-hydroxyphenoxyphenyl) fluorene (BAHPPF), 9,9-bis (3-amino-4-hydroxyphenyl)fluorene (BAHPF) and 2,2′-bis (3,4′-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA), followed by thermal imidization and further thermal rearrangement .
- Results or Outcomes: The copolymer precursors exhibited excellent mechanical properties. The gas permeabilities of TR copolymers increased with the increase of BAHPF content. Especially, the H2, CO2, O2, N2 and CH4 permeabilities of TRCP-4:6 reached 244.4, 269.0, 46.8, 5.20 and 4.60 Barrers respectively, and the selectivities for CO2/CH4 and O2/N2 were 58.48 and 9.00, which exceeded the 2008 upper bound .
Safety And Hazards
9,9-Bis(4-amino-3-chlorophenyl)fluorene is classified as toxic to aquatic life with long-lasting effects4. Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant4.
Future Directions
The future directions of 9,9-Bis(4-amino-3-chlorophenyl)fluorene are not explicitly mentioned in the search results. However, given its unique properties and applications, it is likely to continue being used in the creation of cured epoxy matrices for various applications12.
Please note that this information is based on the available resources and may not cover all aspects of the compound. For more detailed information, it is recommended to refer to specialized literature or consult with a chemical expert.
properties
IUPAC Name |
4-[9-(4-amino-3-chlorophenyl)fluoren-9-yl]-2-chloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl2N2/c26-21-13-15(9-11-23(21)28)25(16-10-12-24(29)22(27)14-16)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14H,28-29H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZUMWWHWPJAAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)N)Cl)C5=CC(=C(C=C5)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619152 | |
Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-chloroaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Benzenamine, 4,4'-(9H-fluoren-9-ylidene)bis[2-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
9,9-Bis(4-amino-3-chlorophenyl)fluorene | |
CAS RN |
107934-68-9 | |
Record name | 4,4′-(9H-Fluoren-9-ylidene)bis[2-chlorobenzenamine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107934-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4,4'-(9H-fluoren-9-ylidene)bis(2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107934689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4,4'-(9H-fluoren-9-ylidene)bis[2-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-chloroaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(9H-fluoren-9-ylidene)bis(2-chloroaniline) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.904 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-(9H-FLUOREN-9-YLIDENE)BIS[2-CHLORO]BENZENAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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